4-Aminobenzamidinhydrochlorid

Übersicht

Beschreibung

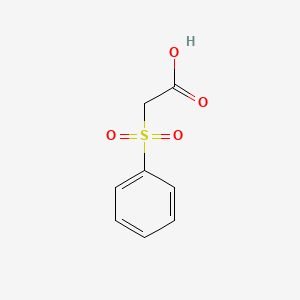

4-Aminobenzamidine hydrochloride (4-ABH) is an important organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 203.65 g/mol. 4-ABH is a member of the aminobenzamidine family, which includes compounds with a wide range of biological activities. Its chemical structure consists of an aromatic ring containing an amino group and a hydrochloride group. 4-ABH has been used in a variety of applications, including drug synthesis, biochemical research, and pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

Synthese von Fibrinogen-Rezeptor-Antagonisten

4-Aminobenzamidin-Dihydrochlorid kann zur Synthese oral aktiver Fibrinogen-Rezeptor-Antagonisten auf Basis von Benzamidinen verwendet werden . Diese Antagonisten können möglicherweise zur Behandlung verschiedener Herz-Kreislauf-Erkrankungen eingesetzt werden.

Entwicklung von Serin-Protease-Inhibitoren

Benzamidinderivate, die unter Verwendung von 4-Aminobenzamidin-Dihydrochlorid synthetisiert werden, sind selektive und potente Serin-Protease-Inhibitoren . Diese Inhibitoren können in der Untersuchung von Krankheiten verwendet werden, die mit der Fehlfunktion von Serin-Proteasen zusammenhängen.

Synthese von Pyrrolochinolinen

4-Aminobenzamidin-Dihydrochlorid wird bei der Synthese neuartiger Pyrrolochinoline verwendet . Dies sind strukturelle Analoga von Topoisomerase-Inhibitoren wie Coralyne und Fagaronine, die in der Krebsforschung verwendet werden.

Affinitätschromatographie

4-Aminobenzamidin-Dihydrochlorid wird als Ligand in der Affinitätschromatographie zur Reinigung und Immobilisierung von Enzymen verwendet . Diese Anwendung ist in der Biotechnologie und Pharmaindustrie von entscheidender Bedeutung.

Trypsin-Hemmung

4-Aminobenzamidin-Dihydrochlorid ist ein starker Trypsin-Inhibitor . Diese Eigenschaft ist nützlich in verschiedenen biologischen und biochemischen Forschungsarbeiten, die Trypsin, eine Serin-Protease, betreffen.

Urokinase-Typ-Plasminogenaktivator (uPA)-Hemmung

Obwohl relativ schwach, wirkt 4-Aminobenzamidin-Dihydrochlorid als Urokinase-Typ-Plasminogenaktivator (uPA)-Inhibitor . Dies kann bei der Untersuchung von Krankheiten verwendet werden, die mit der Fehlfunktion von uPA zusammenhängen.

Hemmung des Tumorwachstums

4-Aminobenzamidin-Dihydrochlorid kann das Wachstum eines menschlichen Prostatatumors bei SCID-Mäusen hemmen . Dies deutet auf seine mögliche Verwendung in der Krebsforschung und -behandlung hin.

Photoschaltbares Wirkstoffdesign

4-Aminobenzamidin-Dihydrochlorid wurde bei der Entwicklung von photoschaltbaren Arzneimitteln verwendet . Diese Arzneimittel können photochemisch aktiviert werden, wodurch die Kontrolle über ihre Aktivität in Zeit und Raum ermöglicht wird, was dazu beitragen kann, Off-Target-Effekte zu mindern, die mit einem Arzneimittel verbunden sind .

Wirkmechanismus

Target of Action

4-Aminobenzamidine hydrochloride primarily targets serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

The compound acts as an inhibitor of these proteases . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus blocking its activity .

Biochemical Pathways

By inhibiting serine proteases, 4-Aminobenzamidine hydrochloride can affect multiple biochemical pathways. For instance, it can impact the fibrinolysis pathway by inhibiting urokinase-type plasminogen activator , a key enzyme involved in the breakdown of blood clots.

Result of Action

The inhibition of serine proteases by 4-Aminobenzamidine hydrochloride can lead to a variety of molecular and cellular effects. For example, it can prevent the breakdown of blood clots in the fibrinolysis pathway, potentially affecting conditions such as thrombosis .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-Aminobenzamidine hydrochloride plays a significant role in biochemical reactions, primarily as an inhibitor of serine proteases such as trypsin and urokinase . It acts as a competitive inhibitor, binding to the active site of these enzymes and preventing substrate interaction. This inhibition is crucial in studying enzyme kinetics and understanding the mechanisms of protease activity. Additionally, 4-Aminobenzamidine hydrochloride is used as a ligand in affinity chromatography, aiding in the purification and immobilization of enzymes .

Cellular Effects

4-Aminobenzamidine hydrochloride influences various cellular processes by inhibiting proteases involved in cell signaling pathways and gene expression. By inhibiting enzymes like trypsin and urokinase, it can modulate cellular metabolism and affect processes such as cell proliferation and apoptosis . The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately influencing cellular function and behavior.

Molecular Mechanism

The molecular mechanism of 4-Aminobenzamidine hydrochloride involves its binding to the active sites of serine proteases, such as trypsin and urokinase . This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming a stable complex that blocks substrate access. This inhibition can lead to changes in gene expression and cellular responses, providing insights into the regulation of protease activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminobenzamidine hydrochloride can change over time due to its stability and degradation. The compound is stable under standard storage conditions (2-8°C) and can maintain its inhibitory activity for extended periods . Prolonged exposure to light and air may lead to degradation, reducing its effectiveness. Long-term studies have shown that 4-Aminobenzamidine hydrochloride can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 4-Aminobenzamidine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target proteases without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects.

Metabolic Pathways

4-Aminobenzamidine hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. It acts as an inhibitor of serine proteases, affecting metabolic flux and metabolite levels . The compound’s inhibition of enzymes like trypsin and urokinase can alter the balance of metabolic pathways, providing insights into the regulation of protease activity and its impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Aminobenzamidine hydrochloride is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution can affect its localization and accumulation, influencing its activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

4-Aminobenzamidine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role as a protease inhibitor, as it ensures that the compound reaches its target enzymes and exerts its inhibitory effects effectively.

Eigenschaften

IUPAC Name |

4-aminobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVZGKYMGKLGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7761-72-0, 2498-50-2 | |

| Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7761-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10228278 | |

| Record name | Benzamidine, p-amino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7761-72-0, 2498-50-2 | |

| Record name | Benzamidine, p-amino-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamidine, p-amino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7761-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Aminobenzamidine hydrochloride in the development of the gingipain sensor?

A1: In this research [], 4-Aminobenzamidine hydrochloride (4-ABH) is not investigated as an independent molecule but serves as a component within a larger monomer structure. It is incorporated into the imprinted polymer matrix through its derivative, N-methacryloyl-4-aminobenzamidine hydrochloride (BAM). This BAM monomer, along with NIPAM and HEAA, plays a crucial role in creating the selective binding sites within the polymer during the microcontact imprinting process. The choice of these specific monomers, including BAM, likely contributes to the sensor's high affinity and selectivity for the targeted gingipains.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.